molecular formula C4H12Si B103246 Tetra(2H3)methylsilane CAS No. 18145-38-5

Tetra(2H3)methylsilane

Cat. No. B103246
CAS RN: 18145-38-5
M. Wt: 100.3 g/mol
InChI Key: CZDYPVPMEAXLPK-MGKWXGLJSA-N
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Description

Catalytic Alcoholysis of Tetramethylsilane

Tetramethylsilane (TMS) has been shown to react with 2,2,2-trifluoroethanol in the presence of a platinum(II) catalyst, leading to the formation of trimethylsilyl ether and methane. This process involves a catalytic Si-C bond heterolysis and suggests a rate-determining C-H bond activation step .

Synthesis of Tetrasilanes

A series of 2,2,3,3-tetrafunctionalized tetrasilanes have been synthesized from 2,2,3,3-tetraphenyltetrasilanes and trifluoromethanesulfonic acid. These compounds exhibit a distorted octahedral coordination of the central silicon atoms and can be used as precursors for further functionalized tetrasilanes .

Thermal Decomposition of Tetramethylsilane

The thermal decomposition of TMS has been studied across a wide temperature range. The initial decomposition step produces a methyl radical and a trimethylsilyl radical, which can further decompose into various silylene and silene species. These findings are supported by both experimental and theoretical (DFT) methods .

Stereoisomers of Cyclotetrasilane

The stereochemistry of three stereoisomers of 1,2,3,4-tetramethyl-1,2,3,4-tetraphenylcyclotetrasilane has been determined using spin labeling and chemical derivatives. The most common isomer has an all-trans structure .

Synthesis of a Tetramethylsilane Derivative

Tetramethylethylenedioxydi-[14C]-methylsilane, a plasticizer used in polysiloxane/silica blends, has been synthesized from [14C]-methyl iodide. This compound aids in studying the adsorption of plasticizers on silicas .

Molecular Conformation in Pressure-Frozen Tetramethylsilane

The molecular conformation of TMS under pressure has been studied using X-ray diffraction. The molecules exhibit a C3-symmetric conformation with unusual coordination, different from the polymorphs of chlorotrimethylsilane .

Methyl Group Motion in Solid Tetramethylsilane

The motion of methyl groups in solid TMS has been investigated using nuclear magnetic resonance techniques. Three solid phases of TMS have been identified, with no solid-solid transition except for a monotropic change .

Derivatives of Polysilanes

Methyl derivatives of disilane, trisilane, and tetrasilane have been prepared using lithium aluminum hydride. These derivatives contain silicon-hydrogen bonds and serve as intermediates for further synthesis .

Reactions of Tetrasilyldisilenes

Tetrakis(trialkylsilyl)disilenes exhibit various reaction modes with different reagents, including ene-addition, [2+2] cycloaddition, [4+2] cycloaddition, and nucleophilic additions. These reactions demonstrate the versatility and electrophilicity of disilenes .

Safety And Hazards

Tetramethylsilane is classified as an extremely flammable liquid and vapor . It is advised to keep it away from heat, sparks, open flames, and hot surfaces . The container should be kept tightly closed, and it should be stored in a well-ventilated place . It is also recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

properties

IUPAC Name

tetrakis(trideuteriomethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12Si/c1-5(2,3)4/h1-4H3/i1D3,2D3,3D3,4D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZDYPVPMEAXLPK-MGKWXGLJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])[Si](C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50939437
Record name Tetrakis[(~2~H_3_)methyl]silane
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Molecular Weight

100.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetra(2H3)methylsilane

CAS RN

18145-38-5
Record name Silane, tetra(methyl-d3)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18145-38-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetra(2H3)methylsilane
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrakis[(~2~H_3_)methyl]silane
Source EPA DSSTox
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Record name Tetra[2H3]methylsilane
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